molecular formula C10H13BrClNO B2957165 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2411640-34-9

8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B2957165
CAS No.: 2411640-34-9
M. Wt: 278.57
InChI Key: DUSBODFYCJJZET-UHFFFAOYSA-N
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Description

8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1220694-87-0) is a brominated tetrahydroisoquinoline derivative with a molecular formula of C₁₀H₁₂BrNO and a molecular weight of 242.115 g/mol . This compound features a bicyclic tetrahydroisoquinoline scaffold substituted with a bromine atom at the 8-position and a methoxy group at the 6-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research. Synthetic routes for this compound are well-documented, with six articles guiding its preparation via methods such as Pictet-Spengler cyclization or Bischler-Napieralski reactions .

Properties

IUPAC Name

8-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c1-13-8-4-7-2-3-12-6-9(7)10(11)5-8;/h4-5,12H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRIUCRXAPOCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CNCC2)C(=C1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the bromination of 6-methoxy-1,2,3,4-tetrahydroisoquinoline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the isoquinoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

Comparison with Similar Compounds

Key Insights :

  • Bromine Position : Moving bromine from the 8- to 6-position (as in 6-bromo-THIQ HCl) alters steric interactions and receptor binding .
  • Methoxy vs.
  • Trifluoromethyl Impact : The CF₃ group in 6-(trifluoromethyl)-THIQ HCl increases lipophilicity and metabolic stability but may reduce solubility .

Physicochemical Properties

Property Target Compound 8-Bromo-6-fluoro-THIQ HCl 6-(Trifluoromethyl)-THIQ HCl
Molecular Weight 242.115 230.06 259.67
LogP (Predicted) ~2.1 ~1.8 ~2.9
Water Solubility Moderate (HCl salt) High (HCl salt) Low (HCl salt)
Hydrogen Bond Acceptors 2 (O, N) 2 (F, N) 2 (F₃C, N)

Analysis :

  • The methoxy group in the target compound increases LogP compared to the fluoro analog, suggesting better membrane permeability .
  • The trifluoromethyl derivative’s higher molecular weight and LogP may limit bioavailability despite enhanced stability .

Antitumor Potential

  • 6,7-Dimethoxy-THIQ Derivatives : Exhibit significant toxicity (e.g., LD₅₀ = 280 mg/kg for 6,7-dimethoxy-1-phenyl-THIQ HCl) .
  • Target Compound : The bromine and methoxy groups may enhance DNA intercalation or kinase inhibition, though specific activity data is pending .

Biological Activity

8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 1220694-87-0) is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) class. THIQ derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H12BrNO
  • Molecular Weight : 242.11 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥ 95% .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and angiogenesis.
  • Receptor Modulation : It may modulate receptors associated with neurodegenerative diseases and inflammation.
  • Cell Cycle Regulation : Studies indicate that it can affect cell cycle progression in cancer cells by inducing apoptosis .

Anticancer Activity

Research indicates that THIQ derivatives exhibit significant anticancer properties. A study involving various THIQ compounds demonstrated that those with specific substitutions showed potent activity against KRas-driven colon cancer cell lines. For instance:

  • IC50 Values : Compounds similar to 8-Bromo-6-methoxy exhibited IC50 values ranging from 0.9 μM to 10.7 μM against different colon cancer cell lines .

Anti-Angiogenesis

8-Bromo-6-methoxy derivatives have shown promise in inhibiting angiogenesis:

  • Case Study : In a study assessing antiangiogenic activity, compounds were tested for their ability to reduce the angiotube area at concentrations up to 10 μM. Notably, some THIQs demonstrated over 50% inhibition at this concentration .

Neuroprotective Effects

The neuroprotective properties of THIQs have been explored in various models:

  • A review highlighted their potential in treating neurodegenerative disorders through mechanisms such as reducing oxidative stress and modulating neuroinflammatory pathways .

Data Table: Biological Activity Summary

Activity TypeObservationsIC50 Values (μM)Reference
AnticancerInhibition of KRas in colon cancer0.9 - 10.7
Anti-AngiogenesisReduction of angiotube area≤ 10
NeuroprotectionModulation of oxidative stressN/A

Q & A

[Basic] What are the established synthetic protocols for preparing 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how do substituent positions influence reaction conditions?

Methodological Answer:
Synthesis begins with the tetrahydroisoquinoline core. Methoxylation at position 6 is achieved using methyl iodide in alkaline conditions (e.g., KOH/EtOH). Bromination at position 8 employs N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to minimize di-bromination. The hydrochloride salt forms via HCl gas treatment in diethyl ether. Substituent positions dictate regioselectivity: the electron-donating methoxy group directs bromination to the para position. Purification involves recrystallization (ethanol/water, 3:1 v/v) or silica gel chromatography (CH2Cl2/MeOH 95:5) .

[Advanced] How can researchers address discrepancies in reported ¹H NMR chemical shift values for 8-Bromo-6-methoxy-tetrahydroisoquinoline derivatives across studies?

Methodological Answer:
Standardize conditions: use deuterated DMSO at 25°C with tetramethylsilane (TMS) as an internal reference. Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare shifts with structurally analogous compounds (e.g., 6-Bromo-7-methoxy derivatives in , δ 7.82 for aromatic protons). Validate assignments using density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to predict chemical environments .

[Basic] What analytical techniques are critical for confirming the identity and purity of this compound?

Methodological Answer:

  • HRMS (ESI+): Confirm [M+H]+ at m/z 274.0231 (C10H11BrNO•HCl).
  • ¹H NMR (400 MHz, DMSO-d6): Key signals include δ 3.20 (tetrahydro ring), 3.85 (OCH3), and 4.50 (CH2N) .
  • HPLC: Use a C18 column with gradient elution (0.1% TFA in H2O/MeCN, 95:5 → 50:50 over 20 min) at 254 nm. Compare retention times with reference standards .

[Advanced] What strategies mitigate di-bromination byproducts during synthesis?

Methodological Answer:

  • Use 1.05 eq NBS at -10°C in anhydrous DCM to suppress radical side reactions.
  • Introduce a transient acetyl protecting group at position 5 before bromination, followed by deprotection (K2CO3/MeOH).
  • Monitor via LC-MS (Agilent 6120 Quadrupole) to detect dibrominated impurities (m/z 352.9387) .

[Basic] How to design crystallization protocols for X-ray diffraction studies?

Methodological Answer:

Dissolve crude product in hot ethanol (60°C).

Precipitate via dropwise addition to chilled diethyl ether (0°C, 1:10 ratio).

Seed with microcrystals from slow evaporation (MeCN/H2O 8:2).

Refine using single-crystal XRD (Mo Kα radiation, λ = 0.71073 Å) and compare unit cell parameters with analogs (e.g., : a = 8.542 Å, b = 10.321 Å) .

[Advanced] What computational approaches predict biological activity against neurological targets?

Methodological Answer:

Molecular docking (AutoDock Vina) with dopamine D2 receptor (PDB ID: 6CM4).

MD simulations (GROMACS, 100 ns) to assess ligand-receptor stability.

QSAR modeling using Dragon descriptors (MW, LogP).

Validate via calcium flux assays in HEK293 cells expressing D2 receptors, referencing IC50 values from analogs (e.g., 12 nM in ) .

[Basic] What are standard protocols for pH-dependent stability assessment?

Methodological Answer:

  • Prepare solutions in pH 1.2 (HCl), 6.8 (phosphate), and 7.4 (PBS) buffers.
  • Incubate at 40°C/75% RH (ICH Q1A guidelines).
  • Analyze degradation via HPLC (Agilent 1260 Infinity II) at λ = 280 nm.
  • Apply Arrhenius kinetics to predict shelf-life at 25°C, referencing ’s stability profiles .

[Advanced] How to use isotope-labeled analogs for metabolic pathway studies?

Methodological Answer:

  • Synthesize deuterated analogs (CD3-methoxy) via Pd-catalyzed H/D exchange.
  • Track metabolites using LC-MS/MS (Sciex TripleTOF 5600+) with MRM:
    • Phase I: Monitor m/z shifts (+3 for CD3).
    • Phase II: Detect glucuronide adducts (m/z +176).
  • Compare metabolic profiles via PCA, referencing isotopic synthesis in .

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